3-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide
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Overview
Description
3-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. This compound is particularly valuable due to its reactivity and ability to introduce the tetrahydroquinoline moiety into various molecular frameworks .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide typically involves the reaction of 3-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)bromobenzene with magnesium in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Tetrahydrofuran (THF) is frequently used due to its ability to stabilize the Grignard reagent.
Catalysts: Sometimes, catalysts like copper(I) iodide are used to enhance reaction rates.
Major Products
The major products formed from these reactions include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used. Additionally, complex organic frameworks can be constructed by coupling reactions .
Scientific Research Applications
3-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and natural products.
Biology: Helps in the development of bioactive compounds and pharmaceuticals.
Medicine: Plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The tetrahydroquinoline moiety can interact with various molecular targets, influencing the biological activity of the resulting compounds .
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent used for similar nucleophilic addition reactions.
3-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium Chloride: Similar in structure but with a chloride instead of a bromide.
3-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium Iodide: Another variant with iodine as the halide.
Uniqueness
3-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide is unique due to its specific reactivity and the presence of the tetrahydroquinoline moiety, which can impart distinct biological and chemical properties to the synthesized compounds .
Properties
IUPAC Name |
magnesium;2-(phenylmethyl)-3,4-dihydro-1H-isoquinoline;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N.BrH.Mg/c1-2-6-14(7-3-1)12-17-11-10-15-8-4-5-9-16(15)13-17;;/h1-2,4-9H,10-13H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHXGTFDNHUMRE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C[C-]=C3.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrMgN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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